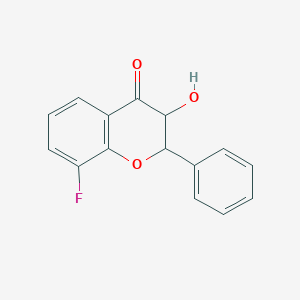
4H-1-Benzopyran-4-one, 8-fluoro-2,3-dihydro-3-hydroxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-3-hydroxy-2-phenylchroman-4-one: is a synthetic compound belonging to the class of chroman-4-one derivatives These compounds are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-hydroxy-2-phenylchroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylchroman-4-one and fluorinating agents.
Hydroxylation: The hydroxyl group at the 3rd position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide (H₂O₂) in the presence of catalysts.
Industrial Production Methods: Industrial production of 8-Fluoro-3-hydroxy-2-phenylchroman-4-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chroman-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its effects on cellular processes and enzyme inhibition.
Medicine: In medicinal chemistry, 8-Fluoro-3-hydroxy-2-phenylchroman-4-one is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: The compound finds applications in the pharmaceutical and cosmetic industries. It is used in the formulation of skincare products and as an active ingredient in certain medications.
Wirkmechanismus
The mechanism of action of 8-Fluoro-3-hydroxy-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. Its effects are mediated through pathways involving reactive oxygen species (ROS) and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
2-Phenylchroman-4-one: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties.
3-Hydroxy-2-phenylchroman-4-one: Similar structure but without the fluorine atom.
8-Fluoro-2-phenylchroman-4-one: Lacks the hydroxyl group at the 3rd position.
Uniqueness: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
644973-57-9 |
|---|---|
Molekularformel |
C15H11FO3 |
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
8-fluoro-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO3/c16-11-8-4-7-10-12(17)13(18)14(19-15(10)11)9-5-2-1-3-6-9/h1-8,13-14,18H |
InChI-Schlüssel |
AZLTYHNWFUOGKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C(=CC=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)

![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)
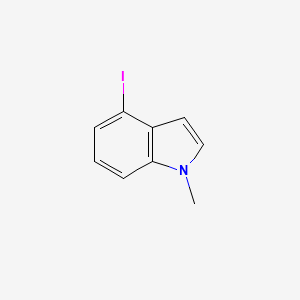
![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)
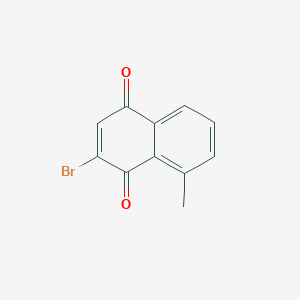



![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)
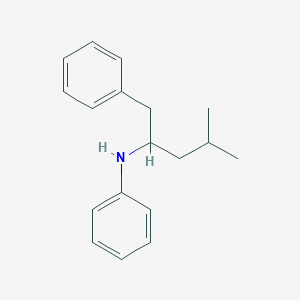
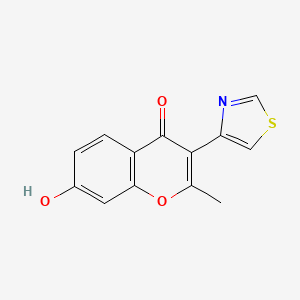
![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
